4,5-Dichloro-2-hydrazinyl-1,3-benzothiazole
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as 4,5-Dichloro-2-hydrazinyl-1,3-benzothiazole, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular formula of this compound is C7H5Cl2N3S .Chemical Reactions Analysis
Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Scientific Research Applications
Anti-tubercular Agents
4,5-Dichloro-2-hydrazinyl-1,3-benzothiazole derivatives have been explored for their potential as anti-tubercular agents. A study by Telvekar et al. (2012) synthesized novel benzothiazole derivatives that showed promising activity against Mycobacterium tuberculosis strains. One of the compounds demonstrated a particularly low minimum inhibitory concentration (MIC), highlighting its potential as a lead for new anti-tubercular drugs (Telvekar et al., 2012).
Derivatives in Chemical Synthesis
The compound is used in the formation of new derivatives of 1,2,4-thiazoles. Ovsyannikova et al. (2017) found that the reaction of certain oxazin-6-ones with 2-hydrazinyl-1,3-benzothiazole resulted in the creation of these new derivatives, which were then screened for biological activity (Ovsyannikova et al., 2017).
Synthesis of Benzimidazole, Benzoxazole, and Benzothiazole Derivatives
A study by Ogurtsov et al. (2003) utilized 4,5-Dichloro-1,2-dithiole-3-thione in the synthesis of various benzothiazole derivatives, demonstrating its reactivity and versatility in chemical synthesis (Ogurtsov et al., 2003).
Hypoglycemic and Antimicrobial Agents
Mor et al. (2019) synthesized benzothiazolyl hydrazones and tested them as hypoglycemic and antimicrobial agents. The study revealed significant antidiabetic and antimicrobial activities, indicating its potential in medical applications (Mor et al., 2019).
Structural Analysis and Medicinal Chemistry
Research by Cox et al. (1997) involved the synthesis and single-crystal X-ray analysis of a compound derived from 2-methyl-benzothiazole, contributing to the understanding of its structural properties in the context of medicinal chemistry (Cox et al., 1997).
Antimicrobial and Enzyme Inhibitory Activities
Jayanna et al. (2013) synthesized novel benzoxazole derivatives incorporating 2-hydrazinyl-1,3-benzothiazole, demonstrating significant antimicrobial and enzyme inhibitory activities. These compounds could have applications in treating various infections and diseases (Jayanna et al., 2013).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent and significant pharmacological activities . They are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse therapeutic effects .
Mode of Action
It is known that benzothiazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives are known to impact a range of biochemical pathways, often resulting in downstream effects such as antimicrobial, antiviral, and anticancer activities .
Pharmacokinetics
The pharmacokinetic properties of benzothiazole derivatives have been studied, and these compounds are known to exhibit good bioavailability .
Result of Action
Benzothiazole derivatives are known to exert a variety of effects at the molecular and cellular levels, contributing to their diverse pharmacological activities .
Properties
IUPAC Name |
(4,5-dichloro-1,3-benzothiazol-2-yl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3S/c8-3-1-2-4-6(5(3)9)11-7(12-10)13-4/h1-2H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSWSCIFRBRYRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC(=N2)NN)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401282649 | |
Record name | 4,5-Dichloro-2-hydrazinylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401282649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872696-05-4 | |
Record name | 4,5-Dichloro-2-hydrazinylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872696-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dichloro-2-hydrazinylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401282649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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